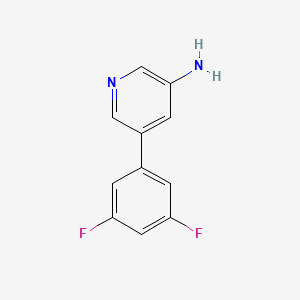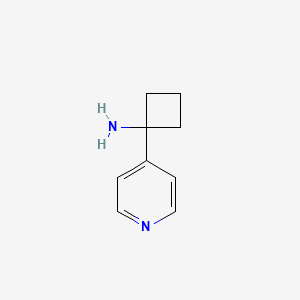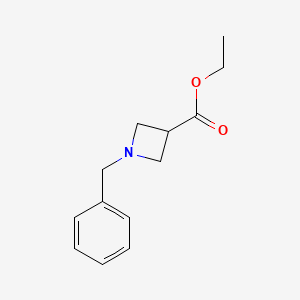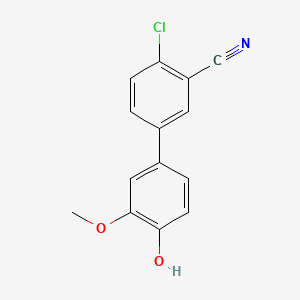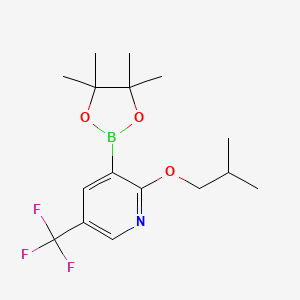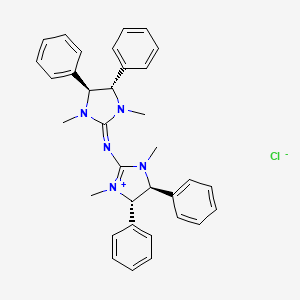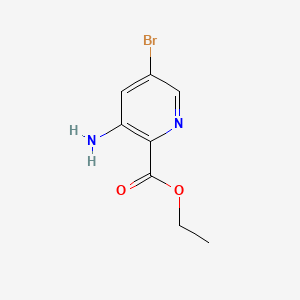![molecular formula C20H16N2O B597316 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine CAS No. 1207839-26-6](/img/structure/B597316.png)
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine
描述
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyloxy group at the 5-position and a phenyl group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the imidazo[1,2-a]pyridine core with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction between the imidazo[1,2-a]pyridine core and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core to yield dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines.
科学研究应用
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and phenyl groups.
5-(Benzyloxy)-imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.
7-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the benzyloxy group.
Uniqueness
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its stability, solubility, and bioactivity compared to similar compounds.
属性
CAS 编号 |
1207839-26-6 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.361 |
IUPAC 名称 |
7-phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-3-7-16(8-4-1)15-23-20-14-18(17-9-5-2-6-10-17)13-19-21-11-12-22(19)20/h1-14H,15H2 |
InChI 键 |
YGZQCFGCGOSEJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=NC=CN23)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
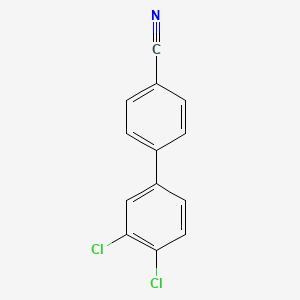
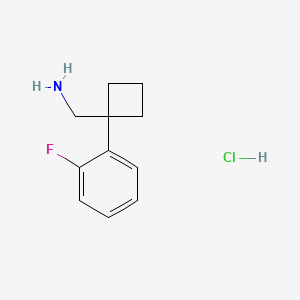
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
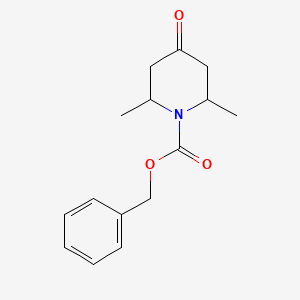
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
